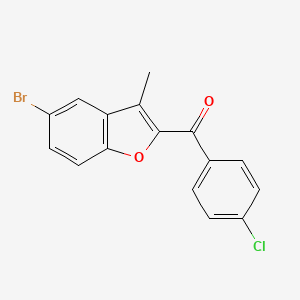

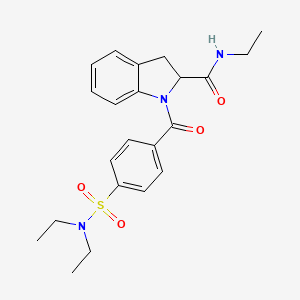

(5-Bromo-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a benzofuran derivative. Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have attracted considerable attention in the fields of drug invention and development .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years. For instance, benzofuran substituted chalcone compounds are important directions in anticancer drug research . A novel N-substituted acrylamide monomer was synthesized by reacting (3-Amino-benzofuran-2-yl)- (4-bromophenyl) methanone with acryloylchloride at 0–5 °C .Molecular Structure Analysis

The molecular structure of the compound was examined using various spectroscopic techniques. The synthesized compounds were confirmed by IR, 1H and 13C-NMR, MS spectra, and HRMS spectral data .Chemical Reactions Analysis

Benzofuran compounds are synthesized through various chemical reactions. For example, a convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined using various techniques. For instance, the yield, melting point, color, and nature of a similar compound were determined .科学的研究の応用

Synthesis and Biological Activity

Researchers have developed efficient synthesis methods for benzofuran derivatives, demonstrating their potential as β-amyloid aggregation inhibitors, which are crucial for Alzheimer's disease treatment. The synthesized compounds, such as 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran, highlight the versatility of benzofuran scaffolds in medicinal chemistry (Choi et al., 2003).

Another study focused on the diastereoselective synthesis of trans-(4-chlorophenyl)-7-aryl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran-6-yl) methanone, showcasing the compound's synthesis in aqueous medium, which emphasizes green chemistry approaches (Salari et al., 2017).

A study on the facile synthesis of enantiomerically pure diarylethanes starting from similar ketone precursors indicates the importance of these methodologies in producing optically active substances, which are valuable in drug development (Zhang et al., 2014).

Chemical Characterization and Applications

The characterization and antimicrobial activity of new benzofuran derivatives synthesized through Knoevenagel condensation highlight the potential application of these compounds in developing new antimicrobial agents (Kenchappa et al., 2016).

Research into the synthesis of novel benzofuran-2-yl(9-methyl-9H-carbazol-3-yl)methanones via ultrasound-assisted Rap–Stoermer reaction offers insights into novel synthetic routes that could be applied in the preparation of complex organic molecules with potential therapeutic uses (Zhang et al., 2012).

Methodological Innovations

- The development of new synthetic routes for specific (4-chlorophenyl) benzofuran derivatives, such as selective CB2 receptor agonists, underscores the importance of these compounds in pharmaceutical research and their potential therapeutic applications (Luo & Naguib, 2012).

作用機序

将来の方向性

特性

IUPAC Name |

(5-bromo-3-methyl-1-benzofuran-2-yl)-(4-chlorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrClO2/c1-9-13-8-11(17)4-7-14(13)20-16(9)15(19)10-2-5-12(18)6-3-10/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHXBRTHZGSPBMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)Br)C(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea](/img/structure/B2636226.png)

![N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2636233.png)

![{[2-Chloro-4-(4-fluoro-3-methylphenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2636238.png)

![[4-[(4-ethoxyphenyl)sulfonyl-(pyridine-4-carbonyl)amino]phenyl] Pyridine-4-carboxylate](/img/structure/B2636240.png)

![N-(4-bromophenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2636244.png)